molecular formula C16H16N2O B12110529 Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- CAS No. 1049117-25-0

Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-

Cat. No.: B12110529
CAS No.: 1049117-25-0
M. Wt: 252.31 g/mol
InChI Key: ASFYAPWCYYSTNQ-UHFFFAOYSA-N
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Description

Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- (hereafter referred to by its full IUPAC name) is a phenolic derivative characterized by a benzene ring substituted at the 2-position with a partially saturated pyrazole ring (4,5-dihydro-3-phenyl-1H-pyrazol-5-yl) and at the 6-position with a methyl group. The dihydropyrazole moiety introduces a non-aromatic, five-membered heterocyclic structure containing two adjacent nitrogen atoms, while the phenyl group at the pyrazole’s 3-position adds aromatic bulk.

Properties

CAS No.

1049117-25-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-6-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C16H16N2O/c1-11-6-5-9-13(16(11)19)15-10-14(17-18-15)12-7-3-2-4-8-12/h2-9,15,18-19H,10H2,1H3

InChI Key

ASFYAPWCYYSTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC(=NN2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chalcone Intermediates

The formation of the pyrazoline ring typically begins with a chalcone precursor, synthesized via Claisen-Schmidt condensation. For 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methylphenol , the starting material is 2-hydroxy-5-methylacetophenone (or a derivative), which undergoes condensation with an appropriate aldehyde in the presence of a base. For example:

  • Step 1 : 2-Hydroxy-5-methylacetophenone reacts with benzaldehyde in ethanol under basic conditions (e.g., NaOH) to form a chalcone intermediate.

  • Step 2 : The chalcone is treated with phenylhydrazine in acetic acid or ethanol under reflux, facilitating cyclization into the pyrazoline ring.

Critical parameters include:

  • Temperature : Reactions often proceed at 80–100°C for 4–6 hours.

  • Catalyst : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency.

Optimization of Chalcone Synthesis

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. For instance, irradiating 2-hydroxy-5-methylacetophenone and benzaldehyde at 100 W for 5 minutes achieves >85% conversion.

Functionalization and Purification Strategies

Introduction of the Methyl Group

The 6-methyl substituent on the phenol ring is introduced either:

  • Pre-synthetically : Using 2-hydroxy-5-methylacetophenone as the starting material.

  • Post-synthetically : Methylating the phenol moiety after pyrazoline formation. For example, treating the intermediate with methyl iodide and K₂CO₃ in acetone under reflux.

Post-synthetic methylation requires careful control to avoid over-alkylation.

Purification Techniques

  • Liquid-Liquid Extraction : Washing with sodium bicarbonate (5% w/v) removes acidic impurities.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves regiochemical byproducts.

Reaction Conditions and Yield Optimization

Solvent Systems

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol787892
Toluene1106588
Acetic Acid1188594

Ethanol and acetic acid are preferred for balancing yield and safety.

Catalytic Additives

  • Oxalic Acid : Enhances cyclization kinetics in phenolic systems (yield increase: 12–15%).

  • Lawesson’s Reagent : Facilitates thiolation in related pyrazole derivatives but is unnecessary for this compound.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include:

    • O–H stretch (phenol): 3200–3400 cm⁻¹.

    • C=N (pyrazoline): 1600–1650 cm⁻¹.

  • ¹H NMR : Diagnostic signals:

    • Pyrazoline H-5: δ 3.1–3.3 ppm (dd, J = 10.2, 17.4 Hz).

    • Phenolic –OH: δ 9.8–10.2 ppm (s).

Thermogravimetric Analysis (TGA)

Decomposition onset at 220°C confirms thermal stability suitable for pharmaceutical applications.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce batch variability and improve heat transfer.

  • Catalytic Recycling : Zeolite-supported acids enable >5 reaction cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
IUPAC Name: 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

The compound features a phenolic group and a pyrazole ring, contributing to its reactivity and interaction with biological systems. The presence of the methyl group at the 6-position of the phenol ring enhances its chemical properties.

Chemistry

Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Condensation Reactions: Used to form new carbon-carbon bonds.
  • Substitution Reactions: Facilitates the introduction of different functional groups.

Biology

Research indicates that this compound exhibits potential biological activity , making it a subject of interest in pharmacological studies. Key areas include:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Investigated for its ability to inhibit inflammatory pathways.

A notable study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Medicine

The therapeutic potential of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- has been explored in several contexts:

  • Analgesic Effects: Research indicates potential use in pain management.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes:

  • Material Science: Its properties are being explored for creating polymers with enhanced thermal stability.
  • Chemical Processes: Acts as a catalyst or intermediate in various chemical syntheses.
  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus, showing an inhibition zone diameter greater than that of standard antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that derivatives of this compound reduced nitric oxide production in macrophages by up to 70%, indicating strong anti-inflammatory potential .

Mechanism of Action

The mechanism of action of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent-Based Analog: Phenol, 2,2-thiobis(4-chloro-6-methylphenol)

  • Structure: A dimeric phenol linked by a disulfide (thiobis) group, with each benzene ring bearing a 4-chloro and 6-methyl substituent .
  • Comparison: Substituents: Both compounds share a 6-methylphenol backbone. However, the target compound features a pyrazole substituent instead of a chloro group and lacks dimerization. Reactivity: The thiobis linkage in the analog may enhance oxidative stability or dimer-specific interactions, whereas the pyrazole group in the target compound could facilitate hydrogen bonding or metal coordination.
  • Implications : The chloro group in the analog likely increases electrophilicity, whereas the pyrazole in the target compound may enhance solubility in polar solvents.

Heterocyclic Analog: O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] Phosphorothioate

  • Structure : A pyrimidine ring (six-membered, two nitrogens) with 6-methyl and 2-(1-hydroxyethyl) substituents, linked to a phosphorothioate group .
  • Comparison: Ring System: Pyrimidine (aromatic, six-membered) vs. dihydropyrazole (non-aromatic, five-membered). The pyrimidine’s aromaticity confers greater electron delocalization, while the dihydropyrazole’s partial saturation may increase conformational flexibility. Methyl Position: Both compounds feature a 6-methyl group on their respective heterocycles. In the pyrimidine derivative, this methyl group may sterically hinder enzymatic degradation, as seen in pesticide intermediates .
  • Implications: The phosphorothioate group in the pyrimidine derivative suggests pesticidal activity, whereas the target compound’s phenol-pyrazole structure aligns more with bioactive small-molecule designs.

Methylation Position Analog: 5- vs. 6-Methyl brGDGT Lipids

  • Structure : Branched glycerol dialkyl glycerol tetraethers (brGDGTs) with methyl groups at the 5- or 6-positions on alkyl chains .
  • Comparison: Methyl Positioning: Similar to the 6-methyl group on the phenol ring, brGDGTs’ methylation patterns correlate with environmental adaptation (e.g., temperature). However, the target compound’s methyl group is on an aromatic ring rather than an aliphatic chain. Functional Role: In brGDGTs, 6-methyl isomers show weaker temperature correlations than 5-methyl isomers .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Potential Properties
Target Compound Phenol + dihydropyrazole 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl), 6-methyl High polarity, bioactive potential
Phenol, 2,2-thiobis(4-chloro-6-methylphenol) Dimeric phenol Thiobis, 4-chloro, 6-methyl Oxidative stability, electrophilic
O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] phosphorothioate Pyrimidine 6-methyl, 2-(1-hydroxyethyl), phosphorothioate Pesticidal metabolite, enzymatic resistance
6-Methyl brGDGTs Branched alkyl chains 6-methyl on alkyl chain Membrane adaptation, environmental biomarker

Research Findings and Gaps

  • Degradation Pathways: Diazinon degradation produces pyrimidine intermediates with 6-methyl groups , highlighting the role of methyl positioning in metabolic persistence. This may suggest similar stability for the target compound’s 6-methylphenol group.
  • Literature Gaps: No explicit data on the target compound’s synthesis, bioactivity, or physicochemical properties were identified. Further studies using chromatographic (e.g., GC-MS ) or spectroscopic methods are needed.

Biological Activity

Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Information:

  • CAS Number: 1049117-25-0
  • Molecular Formula: C16H16N2O
  • Molecular Weight: 252.31 g/mol
  • IUPAC Name: 2-methyl-6-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

The compound features a phenolic structure combined with a pyrazole ring, which is significant for its biological activity. The methyl group at the 6-position of the phenol ring may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with phenyl-substituted ketones. Reaction conditions are optimized using catalysts and specific solvents to enhance yield and purity. This process can be scaled for industrial production, ensuring consistent quality through purification techniques such as recrystallization and chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenolic compounds similar to Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-. For instance, a study evaluating related pyrazole derivatives demonstrated significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to over 250 μg/mL .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Compound A62.5125
Compound B31.25250
Compound C>250>250

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, studies have suggested that derivatives of pyrazole can significantly reduce inflammation markers in vitro and in vivo models .

The biological activity of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with biomolecules.
  • Enzyme Interaction: The pyrazole ring may interact with various enzymes and receptors, modulating biochemical pathways related to inflammation and microbial resistance.

Case Studies

Case Study 1: Antimicrobial Screening

In a recent screening study involving synthesized pyrazole derivatives, several compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a well diffusion method to determine the zone of inhibition, providing insights into structure–activity relationships that guide further modifications for enhanced efficacy .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of similar compounds demonstrated that certain derivatives significantly reduced edema in animal models when administered at specific dosages. The results indicated a dose-dependent response correlating with the structural variations in the pyrazole derivatives used in the study .

Q & A

Q. What are the established synthesis methods for Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-?

  • Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves refluxing a diketone precursor (e.g., 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with phenylhydrazine in a mixture of absolute ethanol and glacial acetic acid (e.g., 50 mL ethanol + 15 mL acetic acid) for ~7 hours. The product is purified via silica gel column chromatography and recrystallized using ethanol, yielding ~45% . Alternative methods may employ dioxane as a solvent with calcium hydroxide and benzoyl chloride for derivative synthesis .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitor reaction completion using solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) with iodine vapor visualization .
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Determine crystal structure using instruments like the Stoe IPDS-II diffractometer. Refinement is performed with SHELXL, analyzing bond lengths, angles, and hydrogen bonding (e.g., O–H···N interactions) .
  • Melting Point Analysis : Confirm purity via consistent melting points (e.g., 449 K reported in SC-XRD studies) .

Advanced Research Questions

Q. How can crystallographic data be analyzed to elucidate molecular conformation?

  • Methodological Answer :
  • Software : Use SHELX suite (SHELXL for refinement) to process SC-XRD data. Key parameters include dihedral angles between aromatic rings, which influence molecular packing and bioactivity. For example, the pyrazole ring in the title compound forms dihedral angles of 16.83°, 48.97°, and 51.68° with methoxyphenyl, phenyl, and hydroxyphenyl substituents, respectively .

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···N) using Mercury or PLATON software to understand crystal stabilization mechanisms .

    Table 1: Key Crystallographic Parameters

    ParameterValueReference
    Dihedral angle (pyrazole vs. methoxyphenyl)16.83°
    Dihedral angle (pyrazole vs. phenyl)48.97°
    O–H···N bond length2.76 Å
    Melting point449 K

Q. What structural features influence potential bioactivity?

  • Methodological Answer :
  • Substituent Effects : Electron-donating groups (e.g., methoxy, hydroxyl) on aromatic rings enhance hydrogen-bonding capacity and solubility, critical for receptor interactions .
  • Conformational Flexibility : The dihedral angles between the pyrazole core and substituent rings modulate steric hindrance and binding affinity. For example, smaller angles (e.g., 16.83°) allow tighter packing in active sites .
  • Pharmacophore Modeling : Use tools like Schrodinger’s Maestro to map hydrogen-bond donors/acceptors and hydrophobic regions derived from crystallographic data .

Q. How can stability under experimental conditions be assessed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (no direct data in evidence, but analogous pyrazole derivatives decompose at ~500 K).
  • Solvent Stability : Test solubility in polar (ethanol, DMSO) and nonpolar solvents (hexane) based on synthesis conditions. Ethanol recrystallization suggests stability in alcoholic solvents .
  • pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) to identify degradation products via HPLC-MS .

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